molecular formula C12H11ClN2O2S2 B4023628 3-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

3-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

Cat. No. B4023628
M. Wt: 314.8 g/mol
InChI Key: ZGKIXIIAPNRKGX-UHFFFAOYSA-N
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Description

Research on similar compounds often aims to explore their synthesis, molecular structure, and potential applications in various fields, including materials science and pharmaceuticals. These compounds are of interest due to their unique properties which can be leveraged for specific applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, where precision in the choice of reagents and reaction conditions is crucial. For example, Saeed et al. (2010) described the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, highlighting the importance of spectroscopic techniques for characterization (Saeed, Rashid, Bhatti, & Jones, 2010).

Molecular Structure Analysis

The determination of molecular structure is crucial and often achieved through X-ray diffraction and spectroscopic methods. Studies such as those by Demir et al. (2016) emphasize the role of X-ray diffraction combined with DFT calculations in understanding the molecular structure of synthesized compounds (Demir, Oral Sarıoğlu, Güler, Dege, & Sönmez, 2016).

Chemical Reactions and Properties

The chemical behavior of these compounds under various conditions reveals their reactivity and potential for further modification. Research by Saeed and Wong (2012) on a series of thiazole heterocyclic compounds showcases the application of base-catalyzed S-cyclization mechanisms, illustrating the diversity of chemical reactions these compounds can undergo (Saeed & Wong, 2012).

Mechanism of Action

The mechanism of action of 3-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is not well documented in the literature .

Safety and Hazards

The safety and hazards associated with 3-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide are not well documented in the literature .

Future Directions

The future directions for research on 3-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide are not well documented in the literature .

properties

IUPAC Name

3-chloro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S2/c13-8-3-1-2-7(6-8)10(16)15-12(18)14-9-4-5-19-11(9)17/h1-3,6,9H,4-5H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKIXIIAPNRKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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